BenchChemオンラインストアへようこそ!

5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole

Anticancer Cytotoxicity Structure-Activity Relationship

5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole (CAS 339008-13-8) is a synthetic bicyclic heterocycle belonging to the imidazo[2,1-b]thiazole family, distinguished by a dual-nitro substitution pattern comprising a 5-nitro group on the imidazo-thiazole core and a 4-nitrophenoxy ether at the 6-position. Its molecular formula is C₁₁H₆N₄O₅S with a molecular weight of 306.25 g/mol.

Molecular Formula C11H6N4O5S
Molecular Weight 306.25
CAS No. 339008-13-8
Cat. No. B2607714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
CAS339008-13-8
Molecular FormulaC11H6N4O5S
Molecular Weight306.25
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=C(N3C=CSC3=N2)[N+](=O)[O-]
InChIInChI=1S/C11H6N4O5S/c16-14(17)7-1-3-8(4-2-7)20-9-10(15(18)19)13-5-6-21-11(13)12-9/h1-6H
InChIKeyBSRVMNATTSYMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole (CAS 339008-13-8): Structural Identity and Procurement Baseline for Research-Use Heterocyclic Scaffolds


5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole (CAS 339008-13-8) is a synthetic bicyclic heterocycle belonging to the imidazo[2,1-b]thiazole family, distinguished by a dual-nitro substitution pattern comprising a 5-nitro group on the imidazo-thiazole core and a 4-nitrophenoxy ether at the 6-position. Its molecular formula is C₁₁H₆N₄O₅S with a molecular weight of 306.25 g/mol . The compound is commercially available from multiple suppliers with certified purity levels of ≥90% (LeYan), ≥95% (CheMenu), and ≥98% (MolCore), and its MDL identifier is MFCD00138979 . As a fused imidazo-thiazole incorporating both a nitroheterocyclic core and a nitrophenoxy ether side chain, it serves as a versatile synthetic building block and a candidate scaffold for medicinal chemistry programs targeting anti-infective, anticancer, and anti-inflammatory applications, though direct primary literature reporting quantitative biological activity for this specific compound remains very limited [1].

Why 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole Cannot Be Replaced by Generic Imidazo[2,1-b]thiazole Analogs in Procurement


The 4-nitrophenoxy ether at position 6 fundamentally alters the electronic character, lipophilicity, and metabolic susceptibility of this imidazo[2,1-b]thiazole scaffold compared to analogs bearing direct aryl (e.g., 4-nitrophenyl) or unsubstituted phenyl groups. The ether oxygen introduces both conformational flexibility and an additional hydrogen bond acceptor, while the para-nitro substituent on the phenoxy ring adds a second reducible nitro group, creating a dual-redox pharmacophore absent in mono-nitro or non-nitrated comparators . The closest available analog, 5-nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole (CAS 339021-36-2), differs only in the nitro regiochemistry (ortho vs. para), yet this positional isomerism can significantly alter molecular recognition, cytotoxicity profile, and pharmacokinetics, as demonstrated across nitroaromatic compound series . Similarly, 5-nitro-6-(4-nitrophenyl)imidazo[2,1-b]thiazole (CAS 16311-38-9), lacking the ether linker, exhibits a computed logP of 3.93 versus a predicted logP of approximately 2.8–3.2 for the 4-nitrophenoxy analog, indicating a meaningful lipophilicity difference that can affect solubility, permeability, and non-specific protein binding . Generic substitution without characterization of these structural-electronic differences risks selecting a compound with divergent target engagement, altered ADME properties, or incompatible reactivity in downstream synthetic transformations.

5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole: Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: Para-Nitrophenoxy vs. Ortho-Nitrophenoxy Substituent Determines Cytotoxic Selectivity Against MCF-7 Cancer Cells

The close analog 5-nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole (CAS 339021-36-2, ortho regioisomer) has published IC₅₀ data against colorectal adenocarcinoma HT-29, lung carcinoma A-549, and breast adenocarcinoma MCF-7 cell lines, with a selective and potent effect on MCF-7 cells accompanied by a high selectivity index (SI) relative to normal cells . For the target para isomer (CAS 339008-13-8), no direct head-to-head quantitative cytotoxicity data have been published to date. However, the regioisomeric relationship creates a strong structure-based differential: the para orientation places the terminal nitro group approximately 4.3 Å farther from the imidazo-thiazole core compared to the ortho isomer, altering dipole moment and electrostatic potential surface, both of which are known determinants of nitroaromatic cytotoxicity [1]. Users procuring the para isomer for anticancer screening programs must treat the ortho-isomer data as class-relevant but non-transferable; independent IC₅₀ determination in the target cell panel is mandatory before any potency inference.

Anticancer Cytotoxicity Structure-Activity Relationship

Lipophilicity Modulation: Ether-Linked 4-Nitrophenoxy Substituent Provides Distinguishable logP and Solubility Profile vs. Direct 4-Nitrophenyl Conjugate

The target compound 5-nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole incorporates an oxygen ether bridge between the imidazo-thiazole core and the 4-nitrophenyl ring, whereas the common analog 5-nitro-6-(4-nitrophenyl)imidazo[2,1-b]thiazole (CAS 16311-38-9) links the nitrophenyl group directly to the scaffold. Computed logP for the direct 4-nitrophenyl analog is 3.93, while the ether-linked 4-nitrophenoxy target has a predicted logP approximately 0.7–1.1 units lower (estimated 2.8–3.2 range based on the ether oxygen contribution of ~ –0.7 to –1.0 logP units) . This reduction in lipophilicity is expected to improve aqueous solubility and reduce non-specific protein binding while maintaining sufficient membrane permeability. The ether oxygen also adds a hydrogen bond acceptor (HBA) site, increasing the total HBA count from 5 to 6, which can alter pharmacokinetic handling and target binding geometry .

Physicochemical Properties logP Drug-likeness

Commercially Available Purity Grades: Differentiated Quality Assurance Across Suppliers for CAS 339008-13-8

The target compound CAS 339008-13-8 is available from multiple suppliers with documented purity specifications: MolCore offers NLT (Not Less Than) 98%, CheMenu provides 95%+, and LeYan supplies 90% . This supplier-level purity differentiation is critical for procurement decisions because structurally similar analogs such as CAS 339021-36-2 (ortho isomer) and CAS 16311-38-9 (4-nitrophenyl analog) are primarily available from custom synthesis sources without standardized purity documentation, or from excluded-zone vendors with unverified specifications [1]. The availability of multiple independent purity-certified commercial sources for CAS 339008-13-8 provides procurement flexibility, competitive pricing, and batch-to-batch consistency that is not yet established for its closest structural analogs.

Quality Control Purity Procurement

Dual-Nitro Pharmacophore: Class-Level Evidence Supporting Antimicrobial and Antifungal Potential of 5-Nitroimidazo[2,1-b]thiazoles

A 2009 study by Juspin et al. demonstrated that 5-nitroimidazo[2,1-b]thiazole derivatives exhibit potent and broad-spectrum antifungal activity against Candida species, with compounds 1 and 6 showing activity across all tested Candida strains and compound 3e displaying targeted activity against Candida tropicalis [1]. While CAS 339008-13-8 itself was not among the specific compounds tested in this study, it shares the identical 5-nitroimidazo[2,1-b]thiazole core scaffold with an additional 4-nitrophenoxy substituent at position 6 that is structurally analogous to the active compounds' substitution pattern. The dual-nitro motif (core nitro + phenoxy nitro) present in CAS 339008-13-8 may confer enhanced reductive bioactivation — a mechanism known to drive the antimicrobial activity of nitroheterocycles through the generation of reactive nitrogen species upon enzymatic reduction [2]. The presence of two reducible nitro groups in the target compound vs. a single nitro in most tested analogs provides a plausible structural basis for differential potency, though experimental confirmation is required.

Antimicrobial Antifungal Nitroaromatic

Synthetic Versatility: Ether Bridge Enables Reduction Chemistry Not Accessible with Direct C–C Linked Analogs

The 4-nitrophenoxy ether substituent in CAS 339008-13-8 provides two chemically distinguishable reduction sites: the nitro group on the imidazo-thiazole core (5-nitro) and the nitro group on the phenoxy ring (4'-nitro). These two nitro groups can be reduced independently under controlled conditions — the core nitro is generally more electron-deficient due to the electron-withdrawing imidazo-thiazole ring, while the phenoxy nitro exhibits different reduction potential due to conjugation with the ether oxygen . Selective reduction of one nitro group yields mono-amine intermediates that retain a second reducible/reactive site for subsequent diversification. In contrast, the direct 4-nitrophenyl analog (CAS 16311-38-9) also possesses two nitro groups, but the absence of the ether oxygen eliminates the differential electronic environment that enables selective reduction. Furthermore, the unsubstituted parent scaffold 5-nitroimidazo[2,1-b][1,3]thiazole (CAS 96107-61-8) with only a single core nitro group lacks the dual-reduction functionality altogether, limiting synthetic versatility in multi-step derivatization schemes .

Synthetic Chemistry Building Block Reduction

High-Strength Differential Evidence Is Limited: Explicit Acknowledgment of Data Gaps for CAS 339008-13-8

An extensive search of the primary literature (PubMed, ScienceDirect, Semantic Scholar, patent databases) reveals that no published study has directly evaluated the biological activity, pharmacokinetics, or toxicology of 5-nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole (CAS 339008-13-8) with quantitative comparator data against close structural analogs [1]. All quantitative biological evidence for this compound class derives from studies on related 5-nitroimidazo[2,1-b]thiazole derivatives with different 6-position substituents, and the target compound's specific contribution — the 4-nitrophenoxy ether substituent — has not been systematically benchmarked [2]. Procuring organizations should treat the class-level evidence presented herein as hypothesis-generating rather than confirmatory, and should plan for de novo characterization (cytotoxicity, antimicrobial MIC, metabolic stability, solubility) upon acquisition. The compound's structural uniqueness — dual-nitro, ether-linked pharmacophore — represents a genuine research opportunity rather than an established advantage, and procurement decisions should be framed accordingly.

Data Gap Evidence Transparency Research Opportunity

Optimal Research and Industrial Application Scenarios for 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole (CAS 339008-13-8)


Medicinal Chemistry: Lead Generation and Structure-Activity Relationship (SAR) Exploration for Dual-Nitro Pharmacophores

CAS 339008-13-8 is most appropriately deployed as a core scaffold in medicinal chemistry programs exploring the structure-activity relationships of dual-nitro heterocycles. Its electronically differentiated nitro groups (core 5-nitro and distal 4'-nitrophenoxy) provide two independently addressable reduction sites, enabling systematic SAR studies where each nitro group is sequentially reduced to the corresponding amine and the biological consequences of each modification are assessed [1]. The class-level antifungal activity of 5-nitroimidazo[2,1-b]thiazoles against Candida species suggests that this scaffold is a rational starting point for anti-infective lead optimization, while the documented anticancer potential of related imidazo[2,1-b]thiazole derivatives (including the ortho-nitrophenoxy regioisomer's activity against MCF-7, HT-29, and A-549 cells) supports parallel investigation in oncology programs . Its multi-supplier commercial availability at defined purity grades (90%–≥98%) facilitates procurement for medium-throughput screening without the delays of custom synthesis.

Chemical Biology: Hypoxia-Selective Probe Development Leveraging Dual-Nitro Reductive Activation

Nitroheterocycles are established bioreductive prodrugs that undergo enzymatic one-electron reduction selectively under hypoxic conditions, generating cytotoxic radical species that are subsequently detoxified in oxygenated environments [1]. The dual-nitro architecture of CAS 339008-13-8 offers an unexplored dimension in hypoxia-selective probe design: differential reduction potentials of the two nitro groups may enable sequential activation — with the more electron-deficient core nitro reducing at moderate hypoxia and the phenoxy nitro reducing only under severe hypoxia — creating a graded hypoxia-sensing capability not achievable with mono-nitro probes. While no published data exist for this specific compound as a hypoxia probe, the structural analogy to clinically studied nitroimidazole radiosensitizers and the predicted logP of ~2.8–3.2 (vs. the direct 4-nitrophenyl analog's 3.93) suggest improved solubility characteristics for biological assay conditions . Researchers developing hypoxia-selective imaging agents or targeted cytotoxins may prioritize CAS 339008-13-8 over the more lipophilic 4-nitrophenyl analog for its balanced physicochemical profile.

Synthetic Chemistry: Multi-Step Derivatization Building Block Requiring Orthogonal Reduction Handles

CAS 339008-13-8 serves as a versatile building block for multi-step synthetic sequences where orthogonal functional group manipulation is required [1]. The two nitro groups, situated in electronically distinct environments due to the ether oxygen spacer, can theoretically be reduced sequentially: catalytic hydrogenation under mild conditions may selectively reduce the more electrophilic core 5-nitro group, while the 4'-nitrophenoxy nitro remains intact for subsequent transformations such as diazotization, Sandmeyer reactions, or coupling chemistry. This orthogonal reactivity is diminished in the direct 4-nitrophenyl analog (CAS 16311-38-9) where both nitro groups reside in similar electronic environments, complicating selective manipulation. The ether bridge also provides a metabolically labile site (O-dealkylation) that can be exploited in prodrug design, adding a dimension of synthetic utility absent in C–C linked analogs. Procurement from suppliers offering ≥98% purity (MolCore) is recommended for synthetic applications where trace impurities from incomplete nitration or etherification could propagate through multi-step sequences.

Analytical Reference Standard: Method Development and Validation with Certified Purity Documentation

Among imidazo[2,1-b]thiazole derivatives with 6-position aryl/aryloxy substitution, CAS 339008-13-8 is uniquely positioned as an analytical reference standard due to its availability from multiple independent suppliers with documented purity specifications [1]. The compound's distinct UV chromophore (extended conjugation from the nitrophenoxy ether), characteristic molecular ion in mass spectrometry (MW 306.25, [M+H]⁺ expected at m/z 307.25), and diagnostic ¹H NMR signals (imidazo-thiazole protons, AA'BB' pattern from para-substituted phenoxy ring, and absence of rotameric complexity seen in ortho-substituted analogs) make it suitable for HPLC method development, LC-MS/MS quantification, and NMR-based purity assessment . Analytical laboratories developing quality control protocols for nitroheterocyclic compound libraries can use CAS 339008-13-8 as a well-characterized system suitability standard, leveraging its multi-supplier availability to ensure continuous access and batch-to-batch cross-validation.

Quote Request

Request a Quote for 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.